molecular formula C16H10ClFO5S B2743515 (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 848204-46-6

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2743515
CAS No.: 848204-46-6
M. Wt: 368.76
InChI Key: NPZKQLSTTLSWAP-NVNXTCNLSA-N
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Description

The compound "(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one scaffold with a benzylidene substituent at the C2 position. Its structure features a 2-chloro-6-fluorophenyl group conjugated to the benzofuran core via a methylidene bridge, with a methanesulfonate ester at the C6 position.

Properties

IUPAC Name

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO5S/c1-24(20,21)23-9-5-6-10-14(7-9)22-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKQLSTTLSWAP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a benzofuran backbone , which is known for its diverse biological properties. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and potential reactivity, making it a candidate for various pharmacological applications.

Molecular Formula and Weight

  • Molecular Formula : C18H15ClF1O4S
  • Molecular Weight : 362.74 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzofuran structure.
  • Introduction of the chloro and fluorine substituents.
  • Attachment of the methanesulfonate group.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Properties

Studies have shown that benzofuran derivatives possess significant antimicrobial activity. The presence of halogen atoms (chlorine and fluorine) in the structure is believed to enhance this activity by improving the compound's interaction with microbial targets.

Anticancer Activity

Similar compounds have demonstrated anticancer properties against various cancer cell lines. The mechanism is hypothesized to involve interference with cell cycle progression or induction of apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran derivative with halogen substituentsAntimicrobial
Compound BFluorinated benzaldehyde derivativeAnticancer
Compound CEthyl ester of a similar benzofuranAnti-inflammatory

Case Studies

  • Antimicrobial Efficacy : In vitro studies have shown that derivatives of benzofuran exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar properties.
  • Cancer Cell Line Studies : Research involving human cancer cell lines has indicated that compounds with similar structures can inhibit proliferation and induce apoptosis, highlighting the potential therapeutic role of this compound in oncology.

Comparison with Similar Compounds

Structural Features and Modifications

The compound shares its core benzofuran-3(2H)-one scaffold with other aurone derivatives but differs in substituent patterns. Key analogs include:

Compound Name Substituents (C2 Benzylidene) C6 Substituent Biological Activity (IC₅₀)
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) 1-ethyl-5-methoxyindole Cyanoethoxy <100 nM (PC-3 prostate cancer)
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridin-4-yl 2,6-dichlorobenzyloxy <100 nM (PC-3 prostate cancer)
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-fluorophenyl Methoxyacetate Not reported

Key Observations :

  • The 2-chloro-6-fluorophenyl group in the target compound may enhance tubulin-binding affinity compared to analogs with less electronegative substituents (e.g., 3-fluorophenyl in ), as halogenation at ortho/para positions is linked to improved colchicine-site interactions .
  • The methanesulfonate group at C6 likely improves solubility and bioavailability relative to the methoxyacetate ester in , which may hydrolyze in vivo.

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